molecular formula C16H18INO2 B2355554 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide CAS No. 300347-38-0

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide

Cat. No.: B2355554
CAS No.: 300347-38-0
M. Wt: 383.229
InChI Key: PWUDCAXPBZYSRD-BXTVWIJMSA-M
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Description

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a 2,4-dimethoxyphenyl group and an ethenyl linkage, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a Wittig reaction, where a phosphonium ylide reacts with 2,4-dimethoxybenzaldehyde to form the corresponding ethenyl compound.

    Quaternization of Pyridine: The next step involves the quaternization of 1-methylpyridine with the ethenyl intermediate. This reaction is typically carried out in the presence of an iodide source, such as methyl iodide, under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinones from oxidation, reduced derivatives from reduction, and various substituted pyridinium compounds from substitution reactions.

Scientific Research Applications

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide
  • 2-(3,4-Dimethoxyphenyl)ethanol
  • 3,4-Dimethoxyphenylacetic acid

Uniqueness

Compared to similar compounds, 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18NO2.HI/c1-17-11-5-4-6-14(17)9-7-13-8-10-15(18-2)12-16(13)19-3;/h4-12H,1-3H3;1H/q+1;/p-1/b9-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUDCAXPBZYSRD-BXTVWIJMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=C(C=C(C=C2)OC)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=C(C=C(C=C2)OC)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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